molecular formula C14H8Cl2O3 B8232469 2,3-Dichlorophenyl 2-oxo-2-phenylacetate

2,3-Dichlorophenyl 2-oxo-2-phenylacetate

Cat. No.: B8232469
M. Wt: 295.1 g/mol
InChI Key: VIPFYLKDYQLZLO-UHFFFAOYSA-N
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Description

2,3-Dichlorophenyl 2-oxo-2-phenylacetate is an organic compound characterized by the presence of two chlorine atoms on the phenyl ring and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichlorophenyl 2-oxo-2-phenylacetate typically involves the esterification of 2,3-dichlorophenol with phenylacetic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amines or thiols substituted derivatives.

Scientific Research Applications

2,3-Dichlorophenyl 2-oxo-2-phenylacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 2,3-Dichlorophenyl 2-oxo-2-phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 2,4-Dichlorophenyl 2-oxo-2-phenylacetate
  • 2,5-Dichlorophenyl 2-oxo-2-phenylacetate
  • 2,6-Dichlorophenyl 2-oxo-2-phenylacetate

Comparison: 2,3-Dichlorophenyl 2-oxo-2-phenylacetate is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and biological activity. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

(2,3-dichlorophenyl) 2-oxo-2-phenylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2O3/c15-10-7-4-8-11(12(10)16)19-14(18)13(17)9-5-2-1-3-6-9/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPFYLKDYQLZLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=O)OC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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